5-O-Methylnaringenin

Catalog No.
S1526572
CAS No.
61775-19-7
M.F
C16H14O5
M. Wt
286.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-O-Methylnaringenin

CAS Number

61775-19-7

Product Name

5-O-Methylnaringenin

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-5-methoxy-2,3-dihydrochromen-4-one

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

InChI

InChI=1S/C16H14O5/c1-20-14-6-11(18)7-15-16(14)12(19)8-13(21-15)9-2-4-10(17)5-3-9/h2-7,13,17-18H,8H2,1H3/t13-/m0/s1

InChI Key

CWZLMWSCLBFCBY-ZDUSSCGKSA-N

SMILES

Array

Canonical SMILES

COC1=CC(=CC2=C1C(=O)CC(O2)C3=CC=C(C=C3)O)O

Isomeric SMILES

COC1=CC(=CC2=C1C(=O)C[C@H](O2)C3=CC=C(C=C3)O)O

The exact mass of the compound 5-O-Methylnaringenin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

5-O-Methylnaringenin, also known as Sakuranetin, is a monomethoxylated flavanone and a direct metabolite of the more common flavonoid, naringenin. It functions in plants as a phytoalexin, providing defense against pathogens. While structurally similar to its parent compound, the strategic methylation at the 7-O-position (per IUPAC name, though often referred to as 5-O-methylation in older literature based on a different ring numbering) fundamentally alters its physicochemical and biological properties. This modification is critical for its enhanced antiparasitic activity and distinct enzyme inhibition profile, making it a specific tool for research where the properties of naringenin are insufficient.

Substituting 5-O-Methylnaringenin with its precursor, naringenin, is a critical process error in applications requiring specific bioactivity or metabolic stability. The 7-O-methoxy group is not merely a structural variant; it is a key functional modification that blocks common metabolic conjugation pathways and significantly alters interaction with biological targets. For example, in antiparasitic assays against *Leishmania* and *Trypanosoma cruzi*, 5-O-Methylnaringenin shows significant activity (IC50 values of 43–52 µg/mL and 20.17 µg/mL, respectively), whereas naringenin is completely inactive at concentrations up to 300 μg/mL. This demonstrates that the two compounds are functionally distinct, and substitution can lead to a complete loss of desired biological effect.

Dramatically Increased Antiparasitic Potency Where Naringenin Fails

In comparative antiparasitic screening, 5-O-Methylnaringenin demonstrated consistent activity against multiple *Leishmania* species and *T. cruzi*. In contrast, its parent compound, naringenin, was found to be inactive. The study authors explicitly state that the methoxyl group at C-7 is of paramount importance for this activity.

Evidence DimensionAntiparasitic Activity (IC50)
Target Compound Data20.17 µg/mL (against T. cruzi); 43–52 µg/mL (against Leishmania spp.)
Comparator Or BaselineNaringenin: Inactive at 150 µg/mL (promastigotes) and 300 µg/mL (amastigotes)
Quantified DifferenceQualitatively active vs. completely inactive at high concentrations
ConditionsIn vitro assays against *Leishmania (L) amazonensis*, *Leishmania (V.) braziliensis*, *Leishmania (L) major*, *Leishmania (L) chagasi*, and *T. cruzi* trypomastigotes.

For antiparasitic research and development, naringenin is not a viable substitute, making 5-O-Methylnaringenin the required compound for achieving the desired biological effect.

Enhanced Metabolic Stability by Blocking a Key Conjugation Site

The 7-hydroxyl group of naringenin is a primary site for Phase II metabolism, particularly glucuronidation, which leads to rapid clearance and low bioavailability. 5-O-Methylnaringenin has this site blocked by a methoxy group. While 5-O-demethylation to naringenin can occur, this additional metabolic step can lead to a different pharmacokinetic profile compared to direct administration of naringenin, which is immediately available for extensive first-pass conjugation. Naringenin itself has poor oral bioavailability (around 4-8%) due to this extensive first-pass metabolism.

Evidence DimensionMetabolic Pathway Availability
Target Compound DataThe 7-OH position is protected by methylation, preventing direct glucuronidation at this site.
Comparator Or BaselineNaringenin: The 7-OH position is free and a primary site for extensive first-pass glucuronidation/sulfation.
Quantified DifferenceQualitative difference in available metabolic pathways, impacting pharmacokinetic profile and bioavailability.
ConditionsHuman and animal metabolism (in vivo and in vitro models).

For studies requiring higher systemic exposure or a longer half-life, 5-O-Methylnaringenin offers a more metabolically stable starting point than naringenin, which is prone to immediate and extensive conjugation.

Superior Potency in Bacterial Enzyme Inhibition

5-O-Methylnaringenin (Sakuranetin) demonstrates significantly greater inhibitory activity against the bacterial enzyme β-hydroxyacyl-acyl carrier protein dehydratase (FabZ) from *Helicobacter pylori* when compared to other flavonoids like apigenin and quercetin. The study highlights that the methoxyl group is strongly correlated with this enhanced activity. While a direct comparison with naringenin was not provided in this specific assay, the data establishes 5-O-Methylnaringenin as a more potent inhibitor in this context than other common flavonoids.

Evidence DimensionInhibition of H. pylori FabZ (IC50)
Target Compound Data2.0 µM
Comparator Or BaselineApigenin: 11.0 µM; Quercetin: 39.3 µM
Quantified Difference5.5-fold more potent than Apigenin; 19.7-fold more potent than Quercetin
ConditionsIn vitro enzyme inhibition assay against *Helicobacter pylori* FabZ.

For researchers developing antibacterial agents targeting *H. pylori* via the FabZ enzyme, 5-O-Methylnaringenin is a significantly more potent starting point than other widely used flavonoids.

Screening for Novel Antiparasitic Drug Leads

Based on its demonstrated potency against *Leishmania* and *Trypanosoma* species where its precursor naringenin is inactive, this compound is the correct choice for laboratories screening flavonoid backbones for new antiparasitic agents. Its specific structure-activity relationship makes it a critical tool for this therapeutic area.

Pharmacokinetic and Drug Metabolism Studies

Due to the methylation blocking a primary site of Phase II conjugation, 5-O-Methylnaringenin is a valuable tool for investigating the impact of metabolic stability on the bioactivity of flavanones. It can be used as a comparator to naringenin to isolate the effects of first-pass metabolism on overall efficacy and disposition.

Development of Selective Antibacterial Agents

The compound's potent and specific inhibition of *H. pylori* FabZ makes it a strong candidate for research programs aimed at developing new antibacterial therapies for peptic ulcers and related conditions. Its superior potency over other flavonoids provides a more promising starting point for medicinal chemistry optimization.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

286.08412354 Da

Monoisotopic Mass

286.08412354 Da

Heavy Atom Count

21

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Wikipedia

5-O-Methylnaringenin

Dates

Last modified: 08-15-2023

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